molecular formula C23H25NO2S B7467256 N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No. B7467256
M. Wt: 379.5 g/mol
InChI Key: YNNYIDLFWZZKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide, also known as DBTS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. DBTS has been used in various research fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been widely used in scientific research, particularly in the field of biochemistry. It has been used as a ligand for protein purification, as well as a fluorescence probe for studying protein-ligand interactions. N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has also been used as a reagent for the determination of amino acids and peptides. In pharmacology, N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase by N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide may lead to a decrease in the production of bicarbonate, which can affect acid-base balance in the body.
Biochemical and Physiological Effects:
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide can lead to a decrease in the production of bicarbonate, which can affect acid-base balance in the body. N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has also been shown to inhibit the growth of certain cancer cells in vitro. Additionally, N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide in lab experiments is its relatively low cost and ease of synthesis. N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is also readily available from commercial sources. However, one limitation of using N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide. One area of research is the development of new synthetic methods for N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide that may improve its solubility and ease of use. Another area of research is the identification of new applications for N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide, particularly in the field of pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide and its potential therapeutic uses.

Synthesis Methods

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction yields N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide as a white crystalline solid with a yield of around 80%. The synthesis method is relatively simple and inexpensive, making N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide a readily available compound for scientific research.

properties

IUPAC Name

N,N-dibenzyl-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2S/c1-18-14-20(3)23(15-19(18)2)27(25,26)24(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNYIDLFWZZKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide

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